molecular formula C4H5NO B2435152 N-methylprop-2-ynamide CAS No. 2682-32-8

N-methylprop-2-ynamide

Cat. No.: B2435152
CAS No.: 2682-32-8
M. Wt: 83.09
InChI Key: WBVNBTCOCIGBDL-UHFFFAOYSA-N
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Description

N-methylprop-2-ynamide, also known as N-Methylpropionamide or N-Methylpropionic acid amide, is an organic compound with the molecular formula C₄H₉NO. It is a derivative of propionamide where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical processes and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylprop-2-ynamide can be synthesized through the reaction of propionyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-methylprop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-Methylpropionic acid.

    Reduction: It can be reduced to form N-Methylpropylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.

Major Products:

    Oxidation: N-Methylpropionic acid.

    Reduction: N-Methylpropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methylprop-2-ynamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Comparison with Similar Compounds

  • N-Methylformamide
  • N-Methylacetamide
  • N-Methylbutyramide

Comparison: N-methylprop-2-ynamide is unique due to its specific structure and properties. Compared to N-Methylformamide and N-Methylacetamide, it has a longer carbon chain, which can influence its reactivity and solubility. N-Methylbutyramide, on the other hand, has a similar structure but with an additional carbon atom, which can affect its boiling point and other physical properties.

Properties

IUPAC Name

N-methylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVNBTCOCIGBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-32-8
Record name N-methylprop-2-ynamide
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